4,6-Dimethylpyrimidin-2-ol sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-2-hydroxypyrimidine sulfate is an organic compound with the molecular formula C6H10N2O5S It is a derivative of pyrimidine, characterized by the presence of two methyl groups at positions 4 and 6, a hydroxyl group at position 2, and a sulfate group
Preparation Methods
Synthetic Routes and Reaction Conditions
4,6-Dimethyl-2-hydroxypyrimidine sulfate can be synthesized through several methods. One common approach involves the oxidation of 4,6-dimethyl-2-hydroxypyrimidine using sulfuric acid. The reaction typically requires controlled conditions, including specific temperatures and reaction times, to ensure the formation of the sulfate derivative.
Industrial Production Methods
In industrial settings, the production of 4,6-dimethyl-2-hydroxypyrimidine sulfate often involves large-scale synthesis using automated reactors. The process includes the precise addition of reagents, temperature control, and continuous monitoring to achieve high yields and purity. The final product is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-hydroxypyrimidine sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other pyrimidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4,6-dimethyl-2-pyrimidinone, while reduction can produce 4,6-dimethyl-2-aminopyrimidine.
Scientific Research Applications
4,6-Dimethyl-2-hydroxypyrimidine sulfate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound serves as a marker for nucleic acids in DNA and RNA studies.
Medicine: It is investigated for its potential therapeutic properties, including its role in enzyme inhibition.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-2-hydroxypyrimidine sulfate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The compound’s hydroxyl and sulfate groups play crucial roles in these interactions, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dimethyl-2-pyrimidinone
- 4,6-Dimethyl-2-aminopyrimidine
- 4,6-Dimethyl-2-pyrimidinol
Uniqueness
4,6-Dimethyl-2-hydroxypyrimidine sulfate is unique due to its sulfate group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C6H10N2O5S |
---|---|
Molecular Weight |
222.22 g/mol |
IUPAC Name |
4,6-dimethyl-1H-pyrimidin-2-one;sulfuric acid |
InChI |
InChI=1S/C6H8N2O.H2O4S/c1-4-3-5(2)8-6(9)7-4;1-5(2,3)4/h3H,1-2H3,(H,7,8,9);(H2,1,2,3,4) |
InChI Key |
YOIOYCBMYHBCSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=O)N1)C.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.